molecular formula C9H9BrClN3S B13569361 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride

Cat. No.: B13569361
M. Wt: 306.61 g/mol
InChI Key: YKZUCHJTNBQEIT-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromo-N’-phenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with formaldehyde and ammonium chloride to yield the desired compound .

Chemical Reactions Analysis

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with nucleic acids and proteins, disrupting their normal functions. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to disrupt these processes makes it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: A basic thiadiazole compound with similar biological activities.

    4-(4-Bromophenyl)-1,2,3-thiadiazole: Another thiadiazole derivative with a different substitution pattern on the thiadiazole ring.

    1-(4-Bromophenyl)-2-(1,3,4-thiadiazol-2-yl)ethanone: A compound with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanaminehydrochloride group, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C9H9BrClN3S

Molecular Weight

306.61 g/mol

IUPAC Name

[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H8BrN3S.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H

InChI Key

YKZUCHJTNBQEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CN)Br.Cl

Origin of Product

United States

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